molecular formula C7H6BrN3 B6252837 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1367795-99-0

7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B6252837
CAS No.: 1367795-99-0
M. Wt: 212
InChI Key:
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Description

“7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine” is a heterocyclic compound . It has the empirical formula C6H4BrN3 and a molecular weight of 198.02 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, which are included in more than 5500 references .

Scientific Research Applications

Synthesis and Pharmacological Activity

7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives are frequently synthesized as part of broader research efforts into novel pharmacologically active compounds. For instance, the synthesis of novel substituted and fused Pyrazolo[3,4-d]pyrimidin-4-ones, including this compound derivatives, has been explored for their potential anti-inflammatory and ulcerogenic properties. These compounds have shown significant anti-inflammatory activity in animal models, suggesting their potential therapeutic applications in inflammation-related disorders (El-Tombary, 2013).

Neuropharmacology and Pain Management

Derivatives of this compound have been discovered as novel compounds for the treatment of neuropathic pain. These derivatives are potent inhibitors of key inflammatory markers like TNF-α and have shown efficacy in rodent models of acute and neuropathic pain, highlighting their potential as multi-targeted treatment strategies for neuropathic pain conditions (Yogeeswari et al., 2013).

Radiopharmaceutical Applications

In the field of nuclear medicine, this compound derivatives have been investigated for their potential as radiopharmaceuticals. For example, a compound synthesized from this chemical structure was studied for its ability to bind to [99mTcN]2+, showing promising results in tumor-bearing mice with high tumor-to-muscle ratios, suggesting its applicability in tumor imaging for diagnostic purposes (Ding et al., 2010).

Molecular Imaging and Drug Discovery

In drug discovery and molecular imaging, this compound derivatives have been utilized as part of the structure of potent phosphodiesterase (PDE) inhibitors. These compounds have been applied in the development of PET probes for imaging brain-specific targets, such as PDE10A, in rodent and non-human primate brains, facilitating the study of various neurological disorders (Tu et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves the reaction of 7-bromo-1H-pyrazolo[4,3-c]pyridine with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "7-bromo-1H-pyrazolo[4,3-c]pyridine", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 7-bromo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add methyl iodide dropwise to the reaction mixture and stir for several hours at room temperature or under reflux.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product as a solid." ] }

CAS No.

1367795-99-0

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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